REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.Br[CH2:16][CH2:17][O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CC#N>[Si:19]([O:18][CH2:17][CH2:16][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:2.3.4,5.6|
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Name
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|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
|
2.211 mL
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Type
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reactant
|
Smiles
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BrCCO[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
|
1.425 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.039 g
|
Type
|
reactant
|
Smiles
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[Na+].[I-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC#N
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
the solid removed via filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
WASH
|
Details
|
the filtrate washed with 50%
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
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Details
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purified via silica gel chromatography (EtOAc/Hex)
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Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 574 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |